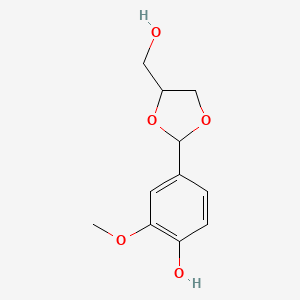

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol

Description

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol is a dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a 4-hydroxy-3-methoxyphenyl group at position 2 and a hydroxymethyl group at position 2. The compound’s structure combines a methoxy-substituted phenolic moiety with a dioxolane scaffold, conferring unique physicochemical properties.

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

4-[4-(hydroxymethyl)-1,3-dioxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C11H14O5/c1-14-10-4-7(2-3-9(10)13)11-15-6-8(5-12)16-11/h2-4,8,11-13H,5-6H2,1H3 |

InChI Key |

NJUWNOWZDCUQNM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2OCC(O2)CO)O |

Origin of Product |

United States |

Preparation Methods

Starting Material: 3-Halogeno-1,2-Propanediol

The synthesis begins with halogenated propanediols such as 3-chloro-1,2-propanediol or 3-bromo-1,2-propanediol (see,,). These serve as key intermediates for subsequent cyclization.

Formation of 4-Halogenomethyl-1,3-dioxolane

- The halogenated diol reacts with acetalizing agents (e.g., acetone, diethyl ketone, benzophenone, cyclohexanone, formaldehyde, acetal derivatives like 2,2-dimethoxypropane) in the presence of an acid catalyst (such as sulfuric acid, p-toluenesulfonic acid, or methanesulfonic acid) (,,).

- Reaction conditions typically involve temperatures from 0°C to reflux, with polar aprotic solvents like dioxane , tetrahydrofuran , or acetone to facilitate acetal formation.

- The process yields 4-halogenomethyl-1,3-dioxolane intermediates (see,).

Reaction Scheme

3-Halogeno-1,2-propanediol + Acetalizing agent → 4-Halogenomethyl-1,3-dioxolane

Functionalization of the Dioxolane Ring

Nucleophilic Substitution with Carboxylates or Alcoholates

- The halogen in the 4-position of the dioxolane ring is substituted with various nucleophiles, such as alkali metal salts or alkaline earth metal salts of carboxylic acids or alcohols (e.g., sodium acetate, sodium benzoate, benzyl alcohol, allyl alcohol) (,,).

- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or ethyl acetate at temperatures from 0°C to reflux.

- Catalysts like sodium bromide or potassium iodide are employed to enhance the reaction rate ().

Hydrolysis and Deprotection

- When R in the intermediate is an acyl group, hydrolysis under basic conditions yields the free hydroxymethyl group.

- For aralkyl or allyl groups, hydrogenolysis with catalysts such as palladium on carbon under hydrogen atmosphere cleaves the protecting group, producing the free hydroxymethyl derivative (,,).

Catalytic Hydrogenolysis for Final Reduction

- The key step involves hydrogenolysis of the alkoxy or halogen substituents under hydrogen atmosphere, often over palladium or platinum catalysts, in solvents like ethyl acetate , tetrahydrofuran , or methanol (,,).

- Typical conditions include room temperature or mild heating, with hydrogen pressures ranging from 1 to 5 MPa.

- This step converts the intermediate into the target 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol .

Alternative Synthetic Route: Lignin Depolymerization

Recent advances demonstrate the biosustainable production of this compound via lignin depolymerization:

- Acid-catalyzed depolymerization of lignin yields phenolic monomers, which can be further transformed into the target compound through hydrolysis and hydrogenation steps ().

- This method involves initial depolymerization, followed by selective hydrogenation and ring closure to form the dioxolane structure, with yields dependent on process optimization.

Summary of Reaction Conditions and Materials

| Step | Reagents | Solvents | Catalyst | Temperature | Notes |

|---|---|---|---|---|---|

| Acetalization | Acetalizing agent (e.g., acetone) | Dioxane, THF | Acid catalyst (H₂SO₄, p-toluenesulfonic acid) | 0°C to reflux | Formation of 4-halogenomethyl-1,3-dioxolane |

| Nucleophilic substitution | Alkali metal/carboxylate salts | DMF, DMSO | None | 0°C to reflux | Substitution at halogen position |

| Hydrolysis | Base (NaOH, KOH) | Water, alcohols | None | 0°C to reflux | Removal of acyl groups |

| Hydrogenolysis | Hydrogen gas | Ethyl acetate, THF | Palladium/Catalyst | Room temp to mild heating | Final reduction to target compound |

Recent Research and Patent Data

- US Patent US6143908A describes an improved process involving acetalization of halogenated precursors, followed by nucleophilic substitution and hydrogenolysis, achieving yields up to 64.8% with catalysts like methanesulfonic acid and palladium-carbon (,).

- Recent synthesis strategies emphasize the use of environmentally benign catalysts and sustainable feedstocks such as lignin, with process yields and purity being optimized via reaction condition control ().

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The methoxy group can be reduced to a hydroxyl group.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde.

Reduction: Formation of 4-hydroxy-3-methoxyphenol.

Substitution: Formation of various substituted phenolic derivatives.

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lignan Derivatives and Lignin Model Compounds

Compound 5 ()

- Structure: 2-(4-Hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methoxyphenyl)-3-oxo-1-propanol

- Key Differences: Replaces the dioxolane ring with a propanol chain bearing a ketone and an additional phenolic group.

- Properties : Higher polarity due to multiple hydroxyl groups; likely involved in plant defense mechanisms as a lignan.

- Research Context : Isolated from Xanthium sibiricum, highlighting natural occurrence in plant lignans .

Lignin Model Compound 1 ()

- Structure: 2-(2-Methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol

- Key Differences: Contains an ether-linked 2-methoxyphenoxy group and a ketone on the propanol chain.

- Properties : Used to study β-O-4 aryl ether bond cleavage by fungal β-etherases, critical for lignin biodegradation .

Dihydroconiferyl Alcohol ()

Antifungal Drug Metabolites and Derivatives

Itraconazole Metabolite ()

- Structure: 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1,3-dioxolane-4-methanol

- Key Differences: Substitutes the phenolic group with a dichlorophenyl and triazolylmethyl group.

- Properties : Enhanced lipophilicity due to halogenation; exhibits antifungal activity via cytochrome P450 inhibition .

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol ()

- Structure : Dichlorophenyl and imidazolylmethyl substituents on the dioxolane ring.

- Properties : Modulates BKCa potassium channels; used as an intermediate in azole antifungal synthesis .

2-Benzyl-1,3-dioxolane-4-methanol ()

- Structure: Benzyl group replaces the phenolic moiety.

Domiodol ()

Structural and Functional Analysis

Molecular Features

*Estimated based on structural analogy.

Physicochemical Properties

- Polarity: The target compound’s phenolic and hydroxymethyl groups increase hydrophilicity compared to halogenated or benzyl-substituted analogs.

- Stability: The dioxolane ring enhances rigidity, whereas propanol-based lignans () are more flexible.

- Bioactivity : Antifungal derivatives () prioritize lipophilicity for membrane penetration, while lignans () focus on hydrogen bonding for enzyme interactions.

Biological Activity

The compound 2-(4-Hydroxy-3-methoxyphenyl)-1,3-dioxolane-4-methanol , also known by its CAS number 85377-00-0, is a derivative of 1,3-dioxolane that has garnered attention for its potential biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit notable antimicrobial properties. In a study examining various synthesized dioxolanes, it was found that many displayed significant antibacterial and antifungal activities. Specifically:

- Antibacterial Activity : The compound showed effectiveness against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for effective strains .

- Antifungal Activity : The compound demonstrated significant antifungal activity against Candida albicans, with most derivatives showing promising results in inhibiting its growth .

| Bacteria/Fungi | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 625–1250 | Excellent |

| Enterococcus faecalis | 625 | Excellent |

| Candida albicans | Varies | Significant |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that derivatives of dioxolanes can inhibit the proliferation of various cancer cell lines:

- HeLa Cells : IC50 values ranged from 8.49 to 62.84 µg/mL, indicating effective inhibition at relatively low concentrations.

- SKOV-3 Cells : Similar IC50 values were observed, with the most active compounds showing values below 10 µg/mL.

| Cell Line | IC50 Range (µg/mL) | Activity Level |

|---|---|---|

| HeLa | 8.49–62.84 | Effective |

| SKOV-3 | <10 | Highly Effective |

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays. Compounds derived from dioxolanes have shown to scavenge free radicals effectively, contributing to their potential as therapeutic agents against oxidative stress-related diseases.

Study 1: Synthesis and Biological Evaluation

In a comprehensive study published in the journal Molecules, researchers synthesized several new 1,3-dioxolane derivatives and evaluated their biological activities. Among these, one derivative exhibited excellent antibacterial activity against S. aureus and antifungal activity against C. albicans. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of dioxolane derivatives against multiple cancer cell lines. The findings indicated that certain modifications significantly improved cytotoxicity against HeLa and SKOV-3 cells, suggesting that further exploration into structure-activity relationships could yield potent anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.